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Cesium lead triiodide (CsPbI₃) has emerged as a leading all-inorganic candidate for next-

generation photovoltaic and optoelectronic applications, lauded for its thermal stability and

suitable band gap.[1][2] However, the performance and long-term stability of CsPbI₃-based

devices are critically influenced by the properties of its surfaces and interfaces. Understanding

the atomic and electronic structure of these surfaces is paramount for developing effective

passivation strategies and improving device efficiency. First-principles calculations, primarily

based on Density Functional Theory (DFT), provide an indispensable atomic-level insight into

surface stability, electronic properties, and defect physics.

This guide offers an objective comparison of CsPbI₃ surfaces, drawing upon data from

numerous first-principles studies. We present quantitative data in structured tables, detail the

computational methodologies employed, and provide visualizations to clarify complex

relationships and workflows.

Experimental and Computational Protocols
First-principles studies of perovskite surfaces are computationally intensive investigations that

model the material from the fundamental laws of quantum mechanics.

General Methodology: The predominant theoretical framework is Density Functional Theory

(DFT), which allows for the calculation of the electronic structure and total energy of a system.
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[3][4][5][6] These calculations are typically performed using software packages like the Vienna

Ab initio Simulation Package (VASP).[7]

Key Steps:

Structural Modeling: Surfaces are modeled using a "slab" approach. A finite number of

atomic layers (a slab) is created, and a vacuum region is added to separate the slab from its

periodic images, thus simulating a surface.[8][9] Symmetric slabs with identical top and

bottom terminations are often used to prevent the creation of an artificial net dipole.[8][10]

The (001) surface is the most frequently studied facet for CsPbI₃.[8][11]

DFT Calculations:

Exchange-Correlation Functional: The choice of the exchange-correlation functional is

crucial. The Perdew–Burke–Ernzerhof (PBE) functional, a type of Generalized Gradient

Approximation (GGA), is widely used for structural relaxation and energy calculations.[4]

[5][12][13] For more accurate electronic properties, especially the band gap, hybrid

functionals like HSE06 or meta-GGA functionals such as SCAN are employed.[14][15]

Energy Cutoff and k-point Mesh: A plane-wave energy cutoff (e.g., 400 eV) and a

Monkhorst-Pack k-point mesh for sampling the Brillouin zone are carefully chosen to

ensure the convergence of the total energy.[4]

Structural Relaxation: The atomic positions within the slab are relaxed until the forces on

each atom are below a specific threshold (e.g., 0.01 eV/Å).[4]

Property Calculations:

Surface Energy: To compare the stability of different surface terminations, the surface

energy (γ) is calculated. It is defined as the excess energy of the slab compared to the

bulk material, normalized by the surface area.[11]

Electronic Structure: The band structure and Projected Density of States (PDOS) are

computed to determine the band gap and identify any electronic states localized at the

surface, which could act as charge carrier traps.[3][11]
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Defect Formation Energy: The energy required to create a point defect (like a vacancy or

interstitial) on the surface is calculated to predict the dominant defect types.[16][17]

Workflow and Comparative Diagrams
The following diagrams illustrate the typical workflow for a first-principles surface study and

compare the key properties of different CsPbI₃ surface terminations.
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Caption: Workflow for a first-principles study of perovskite surfaces.
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Key Properties

CsPbI3 (001) Surface

CsI-Terminated Lower Surface Energy (γ) More Stable Wider Band Gap No Mid-Gap States (generally)More Favorable

PbI₂-Terminated Higher Surface Energy (γ) Less Stable Narrower Band Gap Potential for Surface States
Less Favorable

Stability

Electronic Properties
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Caption: Comparison of CsI- and PbI₂-terminated CsPbI₃ surfaces.

Quantitative Data Summary
The following tables summarize key quantitative data extracted from various first-principles

studies on CsPbI₃ surfaces.

Table 1: Calculated Surface Energies (γ) for Different CsPbI₃ Surfaces

Crystal Phase
Surface
Orientation

Termination
Surface
Energy (J/m²)

Reference

Cubic (α) (001) CsI 0.040 [11]

Cubic (α) (001) PbI₂ 0.097 [11]

Orthorhombic (γ) (110) CsI 0.062 [3]

Orthorhombic (γ) (100) Stoichiometric 0.108 [3]

Lower surface energy indicates higher thermodynamic stability.

Table 2: Calculated Electronic Band Gaps
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System Termination
Calculation
Method

Band Gap (eV) Reference

Bulk (Cubic) - GGA-PBE 1.42 [12][13]

Bulk (Cubic) - mBJ 1.72 [12][13]

(001) Surface CsI DFT 1.664 [11]

(001) Surface PbI₂ DFT 1.452 [11]

Note: DFT with standard functionals like PBE typically underestimates the band gap compared

to experimental values (~1.7 eV).[1][5]

Table 3: Key Findings on Surface Defect Formation

Defect Type Location Key Finding Reference

Cesium Vacancy

(VCs)
All Phases

Has the lowest

formation energy

among vacancies.

[16]

Lead Vacancy (VPb) α-phase (001)

Formation energy is

significantly increased

compared to the bulk.

[16]

Iodine Vacancy (VI) α-phase (001)

Formation energy is

significantly increased

compared to the bulk.

[16]

Antisite (PbCs) Bulk/Surface

Forms in

concentrations

comparable to

prominent point

defects.

[18]

Various Orthorhombic (110)

The most stable CsI-

terminated surface

has no mid-gap

states.

[3][4]
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Comparative Analysis
Surface Stability: A consistent finding across numerous studies is that the CsI-terminated (001)

surface is thermodynamically more stable than the PbI₂-terminated surface for both the cubic

(α) and orthorhombic (γ) phases of CsPbI₃.[2][11][19][20][21] This is evidenced by its

significantly lower calculated surface energy (see Table 1). For the orthorhombic phase, which

is relevant at room temperature, the CsI-terminated (110) surface is predicted to have the

lowest surface energy, making it particularly stable.[3][4] This preference for CsI termination is

analogous to findings for hybrid perovskites like MAPbI₃, where the MAI-terminated surface is

more stable than the PbI₂-terminated one.[2][10]

Electronic Properties: The electronic structure of the surface is critical, as defect states within

the band gap ("mid-gap states") can act as non-radiative recombination centers, harming

device efficiency. First-principles calculations show that the most stable CsPbI₃ surfaces, such

as the CsI-terminated (001) and (110) orientations, are generally electronically benign and do

not introduce deep trap states within the band gap.[3][4][19][20] Some studies note that while

no new states appear in the gap, the cubic α-phase can exhibit surface states near the

conduction band edge, which could influence charge extraction.[8][19][20] In contrast, the less

stable PbI₂ termination is more prone to forming detrimental in-gap states.[9]

Surface Defects: Surfaces are natural sites for the formation of point defects. Calculations

indicate that cesium vacancies (VCs) have a very low formation energy, suggesting they are

likely to be abundant.[16] While many intrinsic point defects are "shallow," meaning their energy

levels are close to the band edges and do not severely impact performance, certain antisite

defects can form in significant concentrations and require consideration.[1][18] The local

environment of the surface can alter defect formation energies compared to the bulk; for

instance, the energy to create lead and iodine vacancies is higher on the α-phase (001)

surface, which could be a stabilizing factor.[16]

Conclusion
First-principles calculations provide a detailed and consistent picture of CsPbI₃ surfaces. The

key takeaways for researchers are:

CsI Termination is Energetically Preferred: Across different phases and facets, surfaces

terminated with a CsI layer are consistently more stable than those terminated with PbI₂.
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This has direct implications for synthesis and processing conditions, which can be tuned to

favor the formation of these more stable and electronically favorable surfaces.

Stable Surfaces are Electronically Clean: The most stable surface terminations of CsPbI₃ are

generally free of deep trap states, which contributes to the material's excellent optoelectronic

properties and high defect tolerance.[1]

Defect Control is Crucial: While intrinsically tolerant to many defects, the prevalence of

certain vacancies (VCs) and antisites (PbCs) at the surface highlights the need for targeted

surface passivation strategies to further enhance device stability and efficiency.

This computational guidance is invaluable for the rational design of high-performance and long-

lasting solar cells and other optoelectronic devices based on all-inorganic cesium lead iodide

perovskites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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